![molecular formula C15H15ClN6S B4579915 2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4579915.png)

2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

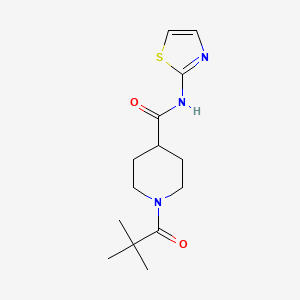

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines and their derivatives, including the mentioned compound, can be synthesized through various methods. One approach involves the heterocyclization reaction of available N-(2,2-dichloro-1-cyanoethenyl)carboxamides and 5-aminopyrazoles to obtain pyrazolo[1,5-a][1,3,5]triazines with various substituents (Velihina et al., 2023). Another method includes the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines to synthesize pyrazolo[1,5-a]pyrimidines and related derivatives (Abdelriheem et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, including pyrazole, triazole, and pyrimidine moieties. This complex structure contributes to the molecule's unique chemical and physical properties. Structural elucidation can be achieved through various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography for definitive structural confirmation (Abdelhamid et al., 2016).

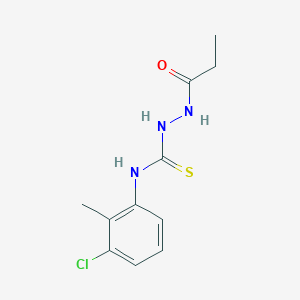

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyrimidines involves interactions at various positions on the heterocyclic rings, enabling the synthesis of a wide array of derivatives. These reactions include cyclocondensation, nucleophilic substitution, and various heterocyclization processes, leading to the formation of new bonds and the introduction of diverse functional groups (Davoodnia et al., 2007).

Physical Properties Analysis

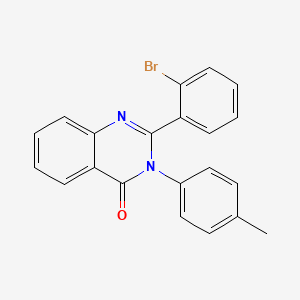

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of the substituents on the heterocyclic core. These properties are crucial for determining the compound's suitability for various applications, including its potential use in drug development and material science (Baraldi et al., 1994).

Chemical Properties Analysis

The chemical properties of such compounds are defined by their reactivity, stability, and interactions with other molecules. These characteristics are essential for understanding the compound's behavior in chemical reactions and its potential biological activity. The presence of multiple heteroatoms and aromatic systems within the molecule contributes to its reactivity and the possibility of engaging in a wide range of chemical transformations (Desenko et al., 1998).

Wissenschaftliche Forschungsanwendungen

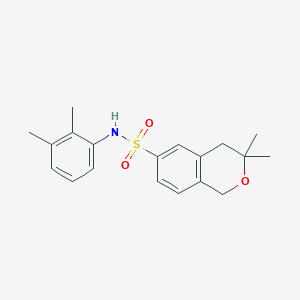

Synthesis and Structural Analysis

- A study by Lahmidi et al. (2019) detailed the synthesis and structural characterization of a pyrimidine derivative with a 1,2,4-triazolo[1,5-a]pyrimidine ring, showcasing the potential of such compounds in diverse applications, including antimicrobial activities (Lahmidi et al., 2019).

Biological Activities

- Research by Guo-xiang (2009) reported the herbicidal activities of certain pyrazol-5-yl and 1,3,4-oxadiazol-2ylmethylthio substituted triazolo[1,5-a]pyrimidine derivatives, indicating the utility of such compounds in agricultural applications (Guo-xiang, 2009).

Antimicrobial Properties

- Abdelriheem et al. (2017) synthesized a series of pyrazolo[1,5-a]pyrimidines and other related compounds, highlighting their antitrypanosomal activity, which is vital for treating tropical diseases (Abdelriheem et al., 2017).

Medicinal Chemistry

- A 2008 study by Abdel‐Aziz et al. explored the synthesis of novel pyrazolo[1,5‐a]pyrimidine and related compounds, some of which exhibited moderate antibacterial and antifungal effects, suggesting their potential in drug discovery (Abdel‐Aziz et al., 2008).

Analytical Chemistry

- The molecular structure of certain pyrazolo[1,5-a]pyrimidines was determined by X-ray diffractometry in a study by Frizzo et al. (2009), which provides foundational knowledge for the development of analytical techniques in chemistry (Frizzo et al., 2009).

Novel Compound Synthesis

- Desenko et al. (1998) conducted a study on the cyclocondensation of specific triazolo[1,5-a]pyrimidines, contributing to the broader understanding of chemical synthesis processes (Desenko et al., 1998).

Eigenschaften

IUPAC Name |

4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6S/c1-7-10(4)23-15-12(7)14-18-11(20-22(14)6-17-15)5-21-9(3)13(16)8(2)19-21/h6H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKUQXQPWQXQIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C(=C(C(=N4)C)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4579845.png)

![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)

![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)

![2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4579881.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)

![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4579908.png)

![3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579929.png)

![1-[(2-methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4579936.png)